An In-depth Technical Guide to 2-Bromo-5-iodo-4-nitrotoluene (CAS 1823924-97-5)
An In-depth Technical Guide to 2-Bromo-5-iodo-4-nitrotoluene (CAS 1823924-97-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-iodo-4-nitrotoluene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to present a robust and scientifically grounded resource.
Introduction: The Strategic Value of Polysubstituted Aromatics
Polysubstituted aromatic rings are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The specific arrangement of diverse functional groups, such as halogens and nitro moieties, on a toluene framework, as seen in 2-Bromo-5-iodo-4-nitrotoluene, offers a rich platform for synthetic diversification. The bromine, iodine, and nitro groups each provide unique handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and reduction, respectively. This multi-functional nature makes such compounds highly valuable in the construction of complex molecular architectures, particularly in the realm of fragment-based drug discovery where precise vector control for fragment elaboration is paramount.
Physicochemical Properties: An Estimation Based on Analogs
| Property | Estimated Value for 2-Bromo-5-iodo-4-nitrotoluene | Rationale based on Analogous Compounds |
| Molecular Formula | C₇H₅BrINO₂ | Consistent with the chemical structure. |
| Molecular Weight | 341.93 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Similar bromo- and iodo-nitrotoluenes are typically crystalline solids with a yellowish hue.[1][2] |
| Melting Point | 85 - 95 °C | Expected to be higher than 2-bromo-4-nitrotoluene (76-77 °C) and 2-bromo-5-nitrotoluene (78-80 °C) due to the heavier iodine atom and potentially stronger intermolecular forces.[2][3] |
| Boiling Point | > 280 °C at 760 mmHg | Likely higher than that of 2-bromo-4-nitrotoluene (280.4 °C) due to the increased molecular weight.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF), sparingly soluble in non-polar solvents, and insoluble in water. | Aromatic compounds with this substitution pattern are generally soluble in a range of organic solvents. |
| LogP | ~3.5 - 4.0 | Estimated to be higher than that of 2-bromo-4-nitrotoluene (~2.98) and 2-bromo-4-chloro-5-nitrotoluene (~3.4) due to the lipophilic iodine atom.[3][4] |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 2-Bromo-5-iodo-4-nitrotoluene can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible and efficient route involves the nitration of 2-bromo-5-iodotoluene.
A proposed multi-step synthesis of 2-Bromo-5-iodo-4-nitrotoluene.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Iodo-6-aminotoluene from o-Toluidine
This step is based on established procedures for the regioselective iodination of anilines.
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To a stirred suspension of o-toluidine (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or ethanol at 0 °C, add a solution of iodine (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-iodo-6-aminotoluene.
Step 2: Synthesis of 2-Bromo-5-iodotoluene via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an amino group to a halide.[5][6][7][8]
-
Dissolve 2-iodo-6-aminotoluene (1 equivalent) in a mixture of hydrobromic acid (48%, ~4-5 equivalents) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to 60-70 °C for 1-2 hours to ensure complete conversion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting crude 2-bromo-5-iodotoluene by distillation under reduced pressure or column chromatography. A patent describes a similar synthesis of 2-bromo-5-iodotoluene from o-toluidine.[9]
Step 3: Nitration of 2-Bromo-5-iodotoluene
The final step involves the regioselective nitration of the di-halogenated toluene. The directing effects of the substituents will guide the nitro group to the desired position.
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-bromo-5-iodotoluene (1 equivalent).
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at 0-10 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
The solid precipitate of 2-Bromo-5-iodo-4-nitrotoluene is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) will yield the purified product.
Predicted Spectral Characteristics
While experimental spectra are not available, the following characteristics can be predicted based on the structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around 2.5 ppm) and two singlets in the aromatic region (likely between 7.5 and 8.5 ppm) corresponding to the two aromatic protons. The exact chemical shifts will be influenced by the electronic effects of the bromo, iodo, and nitro substituents. Data for 2-bromo-5-nitrotoluene and 2-bromo-4-nitrotoluene can serve as a reference.[10][11]
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ would be expected at m/z 341 and 343. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and halogen atoms. Mass spectra of related nitrotoluenes show complex fragmentation patterns.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), C-H stretching of the methyl group and aromatic ring, and C-Br and C-I stretching vibrations in the fingerprint region.
Reactivity and Synthetic Utility
The unique combination of functional groups in 2-Bromo-5-iodo-4-nitrotoluene makes it a highly versatile synthetic intermediate.
Key reaction pathways for 2-Bromo-5-iodo-4-nitrotoluene.
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Selective Cross-Coupling: The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of various substituents at the 5-position while leaving the bromine atom intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. While both halogens could potentially be displaced, the C-Br bond, being ortho to the nitro group, is more activated and susceptible to substitution by strong nucleophiles.[13]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions like catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting aniline derivative opens up a wide range of further synthetic possibilities, including diazotization and Sandmeyer reactions.
-
Benzylic Bromination: While the aromatic ring is deactivated towards electrophilic attack, the methyl group can potentially undergo radical bromination at the benzylic position under appropriate conditions (e.g., NBS, radical initiator).
Potential Applications in Drug Discovery
Halogenated nitroaromatics are important pharmacophores and synthetic intermediates in drug discovery.[14] 2-Bromo-5-iodo-4-nitrotoluene, with its multiple points for diversification, is an excellent candidate for:
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against biological targets. The bromine and iodine atoms provide vectors for fragment growth and linking, allowing for the systematic exploration of the binding pocket.
-
Scaffold Decoration: It can be used as a central scaffold onto which various pharmacophoric groups can be appended through the reactions described above. This allows for the rapid generation of compound libraries for high-throughput screening.
-
Synthesis of Bioactive Molecules: Structurally related bromo-nitrotoluenes have been utilized as intermediates in the synthesis of anticancer agents and compounds with antimalarial activity.[15] The unique substitution pattern of 2-Bromo-5-iodo-4-nitrotoluene may lead to novel analogs of known bioactive compounds with improved properties.
Safety and Handling
Polysubstituted nitrotoluenes should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds are generally considered to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[16][17] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-5-iodo-4-nitrotoluene is a promising, albeit currently under-documented, chemical entity with significant potential for application in advanced organic synthesis and medicinal chemistry. Its multi-functional nature allows for a high degree of synthetic flexibility, making it an attractive building block for the construction of complex and diverse molecular architectures. This guide provides a solid foundation for researchers to understand and utilize this compound by leveraging established chemical principles and data from closely related analogs. Further experimental validation of the proposed properties and synthetic routes will undoubtedly solidify its position as a valuable tool in the chemist's arsenal.
References
- Jiangsu Weigruisi Chemical Co., Ltd. (2015). Synthetic method of 2-bromo-5-iodotoluene. CN104945116A.
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PubChem. (n.d.). 2-Bromo-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-5-iodo-benzyl alcohol.
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Retrieved from [Link]
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PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]
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SIELC Technologies. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. Retrieved from [Link]
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